Selegiline Hydrochloride

Description

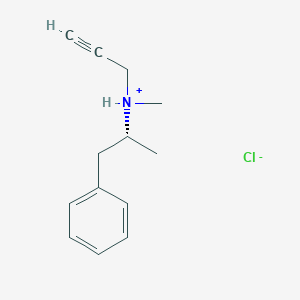

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYETZZCWLLUHIJ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14611-51-9 (Parent) | |

| Record name | Selegiline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044584 | |

| Record name | Selegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Color/Form |

Crystals | |

CAS No. |

14611-52-0 | |

| Record name | Selegiline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selegiline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELEGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W731X367Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELEGILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

141-142 °C | |

| Record name | SELEGILINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Selegiline Hydrochloride: A Multifaceted Approach to Neuroprotection

An In-depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selegiline hydrochloride, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been utilized in the management of Parkinson's disease. Beyond its symptomatic effects stemming from the potentiation of dopaminergic neurotransmission, a compelling body of evidence has illuminated the profound neuroprotective properties of selegiline. These protective effects are not solely attributable to MAO-B inhibition but encompass a sophisticated interplay of anti-apoptotic, neurotrophic, and antioxidant mechanisms. This technical guide provides a comprehensive exploration of the core mechanisms underlying selegiline's neuroprotective actions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Neuroprotective Mechanisms of this compound

Selegiline's neuroprotective capacity is multifaceted, extending beyond its well-established role as an MAO-B inhibitor. The key mechanisms can be categorized as follows:

-

MAO-B Inhibition and Reduction of Oxidative Stress: By irreversibly inhibiting MAO-B, selegiline reduces the catabolism of dopamine, thereby mitigating the production of reactive oxygen species (ROS), such as hydrogen peroxide, which are byproducts of this enzymatic process. This reduction in oxidative stress is a cornerstone of its neuroprotective effect.

-

Anti-Apoptotic Activity: Selegiline has been demonstrated to directly interfere with the apoptotic cascade. A significant aspect of this function involves the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, thus altering the Bax/Bcl-2 ratio in favor of cell survival.[1] Furthermore, recent studies have identified a novel mechanism wherein selegiline covalently binds to and inhibits the pro-apoptotic activity of protein disulfide isomerase (PDI), preventing mitochondrial outer membrane permeabilization (MOMP).[2]

-

Induction of Neurotrophic Factors: Selegiline promotes the synthesis and release of several key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][3] These molecules are crucial for neuronal survival, differentiation, and synaptic plasticity.

-

Antioxidant Properties Independent of MAO-B Inhibition: Selegiline enhances the cellular antioxidant defense system by upregulating the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[4] This is, in part, mediated by the activation of the NRF2/ARE signaling pathway.

-

Modulation of Glutamate Excitotoxicity: Selegiline has been shown to protect neurons from glutamate-induced excitotoxicity, a common pathway of neuronal death in various neurodegenerative conditions.[1][5]

Quantitative Data on Selegiline's Neuroprotective Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the neuroprotective efficacy of selegiline.

| Parameter | Experimental Model | Selegiline Concentration/Dose | Observed Effect | Reference |

| Neuronal Viability | Cultured Retinal Neurons (glutamate-induced toxicity) | 1, 10, 100 µM | Dose-dependent inhibition of neuronal cell death. | [1] |

| Hippocampus-derived Neural Stem Cells (H2O2-induced oxidative stress) | 20 µM | Increased cell viability to 64.4% (compared to 29.66% in control). | [6] | |

| Neurotrophic Factor Upregulation | Cultured Mouse Astrocytes | 2 mM (24h) | NGF: 26-fold increase; BDNF: 1.7-fold increase; GDNF: 4.2-fold increase. | [3] |

| MPTP Mouse Model | 1.0 mg/kg/day (14 days) | GDNF mRNA: 2.10-fold increase; BDNF mRNA: 2.75-fold increase. | [1] | |

| GDNF protein: 143.53% increase; BDNF protein: 157.05% increase. | [1] | |||

| Anti-Apoptotic Effects | MPTP Mouse Model | 1.0 mg/kg/day (14 days) | Reversal of the increased Bax/Bcl-2 gene and protein expression ratio. | [1] |

| Hippocampus-derived Neural Stem Cells (H2O2-induced oxidative stress) | 20 µM | Significant decrease in apoptotic and necrotic cells. | [6] | |

| Antioxidant Enzyme Activity | Mesencephalic Slice Cultures | 10⁻⁸ M | Maximal effective concentration for increased SOD1 activity. | [4] |

| 10⁻¹⁰ M | Maximal effective concentration for increased SOD2 activity. | [4] |

Key Signaling Pathways in Selegiline-Mediated Neuroprotection

Two major signaling pathways have been identified as central to the neuroprotective effects of selegiline that are independent of MAO-B inhibition:

The TrkB/PI3K/CREB Signaling Pathway

Selegiline's induction of neurotrophic factors, particularly BDNF, leads to the activation of the Tropomyosin receptor kinase B (TrkB). This initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Akt, which ultimately leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, including anti-apoptotic proteins like Bcl-2.

Caption: Selegiline-induced TrkB/PI3K/CREB signaling pathway.

The NRF2/ARE Signaling Pathway

Selegiline promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Selegiline is thought to induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression.

Caption: Selegiline-mediated activation of the NRF2/ARE pathway.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To assess the neuroprotective effect of selegiline against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Neurotoxin (e.g., MPP+ at a final concentration of 1 mM or H2O2 at 125 µM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Selegiline Pre-treatment: Treat the cells with various concentrations of selegiline (e.g., 0, 10, 20, 30, 40 µM) for 48 hours.

-

Neurotoxin Exposure: After pre-treatment, expose the cells to the neurotoxin (e.g., MPP+ or H2O2) for the desired duration (e.g., 30 minutes for H2O2, 24 hours for MPP+).

-

MTT Assay:

-

Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Neuroprotection in an MPTP Mouse Model

Objective: To evaluate the neuroprotective effect of selegiline in a mouse model of Parkinson's disease.

Materials:

-

C57BL/6 mice

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound

-

Saline solution

-

Apparatus for behavioral testing (e.g., rotarod, open field)

-

Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

-

TUNEL assay kit

Procedure:

-

Animal Grouping and Treatment:

-

Divide mice into groups: Control (saline), MPTP (MPTP + saline), and Selegiline (MPTP + selegiline).

-

Administer selegiline (e.g., 1.0 mg/kg/day, p.o.) or saline for a specified period (e.g., 14 days).

-

Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) for a set number of days.

-

-

Behavioral Analysis: Conduct behavioral tests (e.g., rotarod performance, locomotor activity) at different time points to assess motor function.

-

Tissue Processing:

-

At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them.

-

Cryoprotect the brains in sucrose solutions and section the substantia nigra and striatum.

-

-

Immunohistochemistry:

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

-

Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

-

-

TUNEL Assay:

-

Perform a TUNEL assay on brain sections to detect apoptotic cells in the substantia nigra.

-

Count the number of TUNEL-positive cells.

-

Western Blot for Bcl-2 and Bax

Objective: To quantify the expression of anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins in response to selegiline treatment.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

Laemmli buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.

Conclusion

The neuroprotective actions of this compound are intricate and extend far beyond its primary function as an MAO-B inhibitor. Through the modulation of key signaling pathways involved in apoptosis, neurotrophic support, and antioxidant defense, selegiline presents a powerful, multi-pronged approach to safeguarding neurons from degenerative processes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of selegiline and its derivatives in the context of neurodegenerative diseases. The continued elucidation of these complex mechanisms will undoubtedly pave the way for the development of novel and more effective neuroprotective strategies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. brieflands.com [brieflands.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selegiline enhances NGF synthesis and protects central nervous system neurons from excitotoxic and ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective Strategy: An In-depth Technical Guide to the Discovery and History of Selegiline

Foreword: The journey of a therapeutic agent from laboratory bench to clinical practice is often a testament to serendipity, keen observation, and relentless scientific inquiry. Selegiline, the first selective inhibitor of monoamine oxidase-B (MAO-B), exemplifies this journey. Initially conceived as a potential psychic energizer, its unique pharmacological profile carved a pivotal niche in the management of Parkinson's disease and opened new avenues in neuropharmacology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of Selegiline, with a focus on the core experimental findings that established its selective MAO-B inhibition.

The Dawn of a Discovery: From Antidepressant to a Unique MAO Inhibitor

The story of Selegiline, or (-)-Deprenyl, begins in the early 1960s. In 1962, Zoltán Ecseri at Chinoin Pharmaceuticals in Budapest, Hungary, first synthesized the compound.[1][2] Shortly after, the pharmacologist Dr. József Knoll and his team at Semmelweis University, also in Budapest, began to meticulously study its properties.[1][2][3] The initial goal was to develop a new class of "psychic energizers," inspired by the antidepressant effects of the then-known non-selective monoamine oxidase inhibitors (MAOIs).[1]

Early clinical trials in the mid-to-late 1960s did indeed show that racemic Deprenyl and later the levorotatory enantiomer, Selegiline, possessed antidepressant effects.[4][5] However, Knoll and his colleague Kálmán Magyar noted peculiar and advantageous features that distinguished Selegiline from its predecessors.[1][2] The most significant of these was the absence of the "cheese effect"—a dangerous hypertensive crisis that occurred when patients on non-selective MAOIs consumed tyramine-rich foods.[1][4] This observation was a critical clue that Selegiline possessed a novel mechanism of action.

Unveiling Selectivity: The Identification of MAO-B Inhibition

The pivotal breakthrough came with the growing understanding that monoamine oxidase was not a single entity. In 1968, J.P. Johnston discovered that MAO exists in at least two forms, which he termed MAO-A and MAO-B, distinguishable by their substrate specificities and inhibitor sensitivities.[2][6]

Knoll and Magyar, armed with this new knowledge, were able to mechanistically explain their observations.[2] Their experiments revealed that Selegiline was a potent, selective, and irreversible inhibitor of the MAO-B isoform.[2][6] This selectivity was the key to its safety profile; MAO-A, primarily responsible for metabolizing tyramine in the gut, was largely spared at therapeutic doses, thus avoiding the "cheese effect".[2] Their seminal paper in 1972 announced Selegiline as the first selective inhibitor of MAO-B, a discovery that would become a "Science Citation Classic" a decade later.[6][7]

Mechanism of Action

Monoamine oxidase B is a mitochondrial enzyme that plays a crucial role in the degradation of catecholamines, most notably dopamine, in the brain.[1][2] By selectively and irreversibly inhibiting MAO-B, Selegiline prevents the breakdown of dopamine in the synaptic cleft, thereby increasing dopaminergic neurotransmission. This is particularly relevant in the context of Parkinson's disease, a condition characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.

Core Experimental Evidence for MAO-B Selectivity

The establishment of Selegiline's selectivity hinged on a series of in vitro and in vivo experiments that compared its inhibitory effects on MAO-A and MAO-B.

In Vitro Enzyme Inhibition Assays

The primary method for determining selectivity involves incubating recombinant human MAO-A and MAO-B enzymes with the inhibitor across a range of concentrations. The enzyme's activity is then measured using a substrate that is metabolized into a detectable product (often fluorescent or colorimetric).

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme Preparation: Human recombinant MAO-A and MAO-B enzymes are diluted to a working concentration in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Inhibitor Preparation: Selegiline is dissolved in a solvent like DMSO and then serially diluted to create a range of test concentrations.

-

Incubation: The enzymes are pre-incubated with the various concentrations of Selegiline (or a vehicle control) for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding.

-

Reaction Initiation: A substrate is added to initiate the enzymatic reaction. A common substrate for both enzymes is kynuramine, which is metabolized to the fluorescent product 4-hydroxyquinoline.[8][9] Specific substrates can also be used, such as benzylamine for MAO-B and serotonin for MAO-A.[5]

-

Reaction Termination: After a set time (e.g., 20 minutes), the reaction is stopped, often by adding a strong base like 2N NaOH.

-

Detection: The amount of fluorescent product is measured using a microplate reader at specific excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission for 4-hydroxyquinoline).[10]

-

Data Analysis: The percentage of inhibition at each Selegiline concentration is calculated relative to the control. These values are then plotted to determine the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Selegiline Inhibitory Potency

The selectivity of an inhibitor is determined by comparing the IC50 values for the two enzyme isoforms. A high ratio of IC50 (MAO-A) / IC50 (MAO-B) indicates high selectivity for MAO-B.

| Enzyme Isoform | Selegiline IC50 | Reference |

| MAO-A | ~23,000 nM (23 µM) | [1] |

| MAO-B | ~11-51 nM | [1][11] |

| Selectivity Ratio (A/B) | ~450 - 2000 fold | [1][11] |

Note: IC50 values can vary based on experimental conditions (e.g., substrate used, enzyme source).

In Vivo Confirmation

In vivo studies in animal models provided crucial confirmation of Selegiline's selective action. A common method involves administering the MAO inhibitor to an animal (e.g., a rat) and then measuring the levels of specific MAO-B substrates or their metabolites in the brain or urine.[12]

One key substrate for MAO-B is β-phenylethylamine (PEA).[13] Inhibition of MAO-B leads to a significant increase in PEA levels. By measuring PEA concentrations after administration of Selegiline versus a non-selective or MAO-A selective inhibitor, researchers could confirm its preferential effect on MAO-B in vivo.[12] These studies showed that inhibitors like Selegiline caused a strong, dose-dependent increase in brain PEA levels, while selective MAO-A inhibitors had no such effect.[12]

A New Therapeutic Horizon: Application in Parkinson's Disease

The selective inhibition of MAO-B, the primary enzyme for dopamine degradation in the human brain, was of immense interest for Parkinson's disease research.[1] In the mid-1970s, Peter Riederer and Moussa B.H. Youdim proposed its use in Parkinson's patients.[1][2][14] Youdim provided Selegiline obtained from Knoll to Walther Birkmayer in Vienna, who published the first paper on its efficacy in Parkinson's disease in 1975.[2][6]

Clinical trials quickly demonstrated two major benefits:

-

Levodopa-Sparing Effect: When added to a levodopa regimen, Selegiline allowed for a reduction in the required levodopa dose, thereby mitigating some of levodopa's long-term side effects.[1]

-

Delayed Need for Levodopa: In newly diagnosed patients, Selegiline monotherapy was shown to significantly delay the need to start levodopa treatment, suggesting a potential disease-modifying or neuroprotective effect.[1]

Data Presentation: Summary of Key Early Clinical Trials

| Study | Year | Patients (n) | Design | Key Outcome |

| Tetrud & Langston | 1989 | 54 | Double-blind, Placebo-controlled | Selegiline delayed the need for levodopa by an average of 8 months.[1] |

| DATATOP (The Parkinson Study Group) | 1989 | 800 | Double-blind, Placebo-controlled | Selegiline monotherapy significantly delayed the onset of disability requiring levodopa therapy. |

| Myllylä et al. (Finnish Study) | 1991 | 52 | Double-blind, Placebo-controlled | Median time to levodopa initiation was ~6 months longer in the Selegiline group.[1] |

Historical Development Timeline

The path of Selegiline's development is marked by key discoveries and collaborations that transformed it from a chemical curiosity into a therapeutic staple.

Conclusion

The history of Selegiline is a compelling narrative of scientific progress, where fundamental biochemical discoveries paved the way for targeted therapeutic strategies. The identification of its selective MAO-B inhibitory properties by József Knoll and Kálmán Magyar not only provided a safer alternative to older antidepressants but, more importantly, offered a novel mechanism to address the neurochemical deficit in Parkinson's disease. The rigorous experimental work that underpinned this discovery, from in vitro enzyme kinetics to in vivo validation, serves as a paradigm for rational drug development. Selegiline remains a cornerstone in the study of monoamine oxidase and a vital tool in the clinical management of neurodegenerative disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. poison.org [poison.org]

- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of 2-phenylethylamine in rat brain after MAO inhibitors, and in human CSF and urine by capillary GC and chemical ionization MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylethylamine-induced stereotypies in the rat: a behavioral test system for assessment of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selegiline: a molecule with innovative potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Selegiline Hydrochloride in preclinical studies

An In-depth Technical Guide to the Preclinical Pharmacological Profile of Selegiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a levorotatory acetylenic derivative of phenethylamine, is a highly selective, irreversible inhibitor of Monoamine Oxidase Type B (MAO-B).[1][2] Initially developed as a novel MAO blocker, its unique pharmacological profile led to its prominent role as an adjunct therapy in Parkinson's disease.[3][4] In preclinical studies, Selegiline has demonstrated a complex profile that extends beyond simple enzyme inhibition, encompassing neuroprotective and neurorestorative properties. This document provides a comprehensive overview of its preclinical pharmacology, focusing on its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and performance in key non-clinical models.

Pharmacodynamics: Mechanism of Action and Effects

Selegiline's primary pharmacodynamic effect is the selective and irreversible inhibition of MAO-B, an enzyme primarily responsible for the degradation of dopamine in the human brain.[2][5] This action underpins its therapeutic efficacy in Parkinson's disease.

Selective MAO-B Inhibition

By covalently binding to the active site of MAO-B, Selegiline blocks the oxidative deamination of dopamine, leading to increased dopaminergic activity in the nigrostriatal pathways.[1][2] This selective inhibition is crucial for its safety profile, as it leaves MAO-A, the enzyme responsible for metabolizing tyramine and other monoamines in the gut, largely unaffected at therapeutic doses, thus avoiding the hypertensive crisis ("cheese effect") associated with non-selective MAO inhibitors.[2][6] However, this selectivity is dose-dependent, and at higher concentrations, Selegiline also inhibits MAO-A.[7][8][9] Preclinical studies in rodents show it is approximately 100 times more potent at inhibiting MAO-B than MAO-A in vivo.[8]

Neuroprotective and Anti-Apoptotic Effects

Preclinical research has consistently shown that Selegiline possesses neuroprotective properties independent of MAO-B inhibition.[10][11][12] These effects are attributed to the propargylamine structure of the molecule.[12] Studies in cell culture and animal models demonstrate that Selegiline can protect neurons from various toxins and oxidative stress.[13][14]

The proposed mechanisms include:

-

Upregulation of Anti-Apoptotic Proteins: Selegiline has been shown to increase the expression of anti-apoptotic proteins like Bcl-2.[10][13]

-

Induction of Neurotrophic Factors: It promotes the synthesis of crucial survival factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[12][15][16]

-

Stabilization of Mitochondrial Function: Selegiline helps maintain mitochondrial integrity and function, which is critical for neuronal survival.[10][11]

Pharmacokinetics: ADME Profile

Selegiline is rapidly absorbed and extensively metabolized following oral administration in preclinical species. It readily crosses the blood-brain barrier.[17]

Absorption and Bioavailability

Oral bioavailability is generally low and variable due to significant first-pass metabolism.[18] In dogs, the absolute oral bioavailability was determined to be approximately 8.5%.[19] Novel delivery systems, such as intranasal nanoparticles in rats, have been shown to dramatically increase plasma and brain concentrations compared to oral administration.[20]

Distribution

Selegiline is lipophilic and penetrates the blood-brain barrier, achieving high concentrations in the brain along with its metabolites.[17] It is extensively bound to macromolecules.[17]

Metabolism

Selegiline undergoes extensive first-pass metabolism, primarily in the liver and intestines, through N-dealkylation.[17][18] The major metabolites are pharmacologically active:

-

N-desmethylselegiline (DMS)

-

L-methamphetamine

-

L-amphetamine

These metabolites, particularly the amphetamine isomers, may contribute to some of the pharmacological effects and side effects of Selegiline.[8][18] The metabolism is stereospecific, with the (-)-Selegiline enantiomer yielding (-) metabolites without racemization.[17]

Excretion

In animal experiments, Selegiline and its metabolites are eliminated primarily through renal excretion (approximately 73% in rats), with a smaller portion eliminated in the feces.[17]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic data from preclinical studies.

Table 1: Pharmacokinetic Parameters of Selegiline in Dogs (1 mg/kg dose) [19]

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Terminal Half-life (t½) | 60.24 ± 9.56 min | - |

| Cmax | - | 5.2 ± 1.36 ng/mL |

| Tmax | - | 25 ± 5.8 min |

| Systemic Clearance (CL) | 159.91 ± 19.28 mL/min/kg | - |

| Volume of Distribution (Vd) | 6.56 ± 0.56 L/kg | - |

| Absolute Bioavailability (F) | - | 8.51 ± 3.31% |

Table 2: Pharmacokinetic Parameters of Selegiline and Metabolites (Human Data for reference) [8]

| Compound | Elimination Half-life (Single Oral Dose) | Elimination Half-life (Multiple Oral Doses) |

|---|---|---|

| Selegiline | 1.2–3.5 h | 7.7–9.7 h |

| Desmethylselegiline (DMS) | 2.2–3.8 h | 9.5 h |

| L-methamphetamine | 14–21 h | - |

| L-amphetamine | 16–18 h | - |

Preclinical Efficacy Models

The neuroprotective effects of Selegiline have been extensively studied in various preclinical models, most notably the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease.

The MPTP-Induced Neurotoxicity Model

MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is widely used to assess the neuroprotective and neurorestorative potential of therapeutic agents.[15][21]

Detailed Experimental Protocol (Subacute Mouse Model)

The following protocol is a representative example from preclinical studies.[15][16]

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Induction of Parkinsonism: Mice receive daily intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg/day) dissolved in saline for 5 consecutive days.[15] Control groups receive saline injections. This subacute regimen induces a significant loss of dopaminergic neurons without the severity of acute models, making it suitable for evaluating neurorescue effects.[15]

-

Drug Administration: Selegiline (e.g., 1.0 mg/kg/day) is dissolved in saline and administered via intragastric (i.g.) gavage or other routes.[15] Treatment can be initiated before, during, or after MPTP administration to study protective or restorative effects.

-

Behavioral Assessment: Motor function and gait are assessed at baseline and various time points post-treatment using tests like automated gait analysis.[15][16]

-

Endpoint Analysis (Post-mortem):

-

Immunohistochemistry: Brains are sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.

-

Biochemical Analysis: Striatal tissue is analyzed via HPLC to measure levels of dopamine and its metabolites (DOPAC, HVA).

-

Gene/Protein Expression: Levels of neurotrophic factors (BDNF, GDNF) and apoptotic markers (Bax, Bcl-2) are quantified using RT-PCR and Western blot.[15][16]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A review of the pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selegiline: a reappraisal of its role in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selegiline : pharmacology [selegiline.com]

- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 9. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]

- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Pharmacokinetics and metabolism of selegiline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The pharmacokinetics and absolute bioavailability of selegiline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamics of intranasally administered selegiline nanoparticles with improved brain delivery in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

Selegiline Hydrochloride: A Technical Examination of its Anti-Aging Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selegiline hydrochloride, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), has been the subject of considerable research regarding its potential as an anti-aging therapeutic. Initially developed for the treatment of Parkinson's disease and major depressive disorder, its neuroprotective, antioxidant, and catecholaminergic-enhancing properties have led to investigations into its effects on lifespan and healthspan. This technical guide provides an in-depth analysis of the core mechanisms of action of selegiline, a summary of key preclinical findings in various animal models, detailed experimental protocols from seminal studies, and a discussion of the signaling pathways implicated in its potential anti-aging effects.

Core Mechanisms of Action

Selegiline's therapeutic potential in the context of aging is believed to stem from a combination of interconnected mechanisms:

-

Monoamine Oxidase B (MAO-B) Inhibition: Selegiline is a potent and selective irreversible inhibitor of MAO-B.[1][2] MAO-B is an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[2] The activity of MAO-B increases with age, leading to a decline in dopamine levels and an increase in the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[1] By inhibiting MAO-B, selegiline increases the bioavailability of dopamine in the brain and reduces the generation of ROS, thereby mitigating oxidative stress.[1][2]

-

Catecholaminergic Activity Enhancer (CAE) Effect: A theory proposed by Dr. Joseph Knoll suggests that selegiline also functions as a "catecholaminergic activity enhancer" (CAE).[3] This effect is thought to be distinct from MAO-B inhibition and involves the enhancement of impulse-propagation-mediated release of catecholamines like dopamine and norepinephrine.[3][4] This CAE effect is proposed to counteract the age-related decline in the activity of these neuronal systems, which is crucial for maintaining cognitive function and vitality.[5]

-

Neuroprotective and Anti-Apoptotic Properties: Selegiline has demonstrated neuroprotective effects in various experimental models, shielding neurons from a range of toxins and insults.[1][3] This neuroprotection is partly attributed to its antioxidant properties and its ability to modulate intracellular signaling pathways that promote cell survival. Selegiline has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and to interfere with the mitochondrial apoptosis cascade.[6][7][8]

-

Antioxidant Effects: Beyond reducing H₂O₂ production via MAO-B inhibition, selegiline has been shown to enhance the activity of endogenous antioxidant enzymes. Studies have reported that selegiline treatment can increase the activity of superoxide dismutase (SOD) and catalase in the brain, further bolstering the cellular defense against oxidative stress.[3][9]

Preclinical Evidence in Aging Models

The anti-aging potential of selegiline has been investigated in several animal models, with results varying depending on the species, sex, dosage, and timing of administration.

Rodent Studies

A significant body of research on selegiline's effects on lifespan has been conducted in rats and hamsters. The outcomes of these studies have been mixed, with some showing substantial life extension and others reporting no significant effect.

| Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| Male Wistar Rats | 0.25 mg/kg, subcutaneously, 3 times per week, starting at 24 months of age | Increased average lifespan from 147 weeks to 192 weeks. | [10] |

| Male Wistar Rats | 0.001 mg/kg or 0.1 mg/kg, subcutaneously, 3 times per week, from 10 weeks of age until death | 0.1 mg/kg dose led to a significant increase in lifespan. | [11][12] |

| Male Fischer-344 Rats | 0.5 mg/kg, subcutaneously, 3 times weekly, starting at 18 and 24 months | Increased average lifespan by 15% and 34% respectively, but no increase in maximum lifespan. | [13] |

| Male and Female Fischer-344 Rats | 0.25 mg/kg, subcutaneously, 3 times weekly | Increased average lifespan by 8.1% in males and 6.7% in females. | [13] |

| Female Syrian Hamsters | 0.05 mg/kg/day, orally | Significantly increased lifespan. | [13] |

| Male Syrian Hamsters | 0.05 mg/kg/day, orally | No significant effect on lifespan. | [13] |

Canine Studies

Studies in dogs have provided further evidence for the potential life-extending effects of selegiline, particularly when administered in later life.

| Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| Elderly Beagle Dogs (10-15 years old) | 1 mg/kg, orally, once daily for 2 years and 10 weeks | Significantly increased survival rate (80% in the selegiline group vs. 39% in the placebo group). | [14][15] |

| Geriatric Dogs | 0.5 mg/kg/day, orally | Improvements in sleeping patterns, reduced incontinence, and increased activity levels. | [15] |

Signaling Pathways

Several key signaling pathways are implicated in the neuroprotective and potential anti-aging effects of selegiline.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of selegiline.

Animal Lifespan Studies

-

Animals and Housing: Studies have utilized various rodent strains, including Wistar and Fischer-344 rats, as well as beagle dogs.[10][13][14] Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

-

Drug Administration: this compound is often dissolved in saline for subcutaneous injection or administered orally in tablet form.[10][11][14] Dosages and administration schedules vary significantly between studies, as detailed in the data tables above. Control groups typically receive a placebo (e.g., saline or a placebo tablet).

-

Longevity Assessment: The primary endpoint is the lifespan of the animals. Survival is monitored daily, and the date of death is recorded for each animal. Statistical analyses, such as Kaplan-Meier survival curves, are used to compare the lifespan of treated and control groups.

Monoamine Oxidase B (MAO-B) Activity Assay

-

Principle: The activity of MAO-B is often determined using a fluorometric or spectrophotometric assay. These assays typically measure the production of hydrogen peroxide or another detectable product resulting from the oxidative deamination of a specific MAO-B substrate.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer) on ice. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.

-

Assay Procedure (Fluorometric Example):

-

A reaction mixture is prepared containing a fluorometric probe (e.g., OxiRed™ Probe), a developer, and an MAO-B specific substrate (e.g., tyramine, with a specific MAO-A inhibitor like clorgyline present to ensure only MAO-B activity is measured).

-

The tissue supernatant is added to the reaction mixture.

-

The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically over time at a constant temperature (e.g., 25°C).

-

The rate of increase in fluorescence is proportional to the MAO-B activity.

-

To test the inhibitory effect of selegiline, the enzyme preparation is pre-incubated with various concentrations of selegiline before the addition of the substrate.

-

Antioxidant Enzyme Assays

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: SOD activity is often measured using an indirect assay based on the inhibition of a superoxide-generating reaction. For example, the reduction of cytochrome c or the auto-oxidation of pyrogallol by superoxide radicals is monitored spectrophotometrically. The ability of the sample to inhibit this reaction is proportional to its SOD activity.

-

Procedure (Spectrophotometric Example): A reaction mixture containing a source of superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule (e.g., cytochrome c) is prepared. The rate of reduction of cytochrome c is measured at a specific wavelength (e.g., 550 nm). The addition of the brain tissue homogenate containing SOD will inhibit this reduction, and the degree of inhibition is used to calculate the SOD activity.

-

-

Catalase Activity Assay:

-

Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).

-

Procedure (Spectrophotometric Example): The disappearance of H₂O₂ is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 240 nm). The brain tissue homogenate is added to a solution of H₂O₂ in a suitable buffer, and the change in absorbance over time is recorded.

-

Cognitive Function Assessment (Morris Water Maze)

-

Apparatus: A circular pool (e.g., 1.5-2 meters in diameter) is filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint). A small escape platform is submerged just below the surface of the water in one of the four quadrants of the pool. Visual cues are placed around the room to allow for spatial navigation.

-

Procedure:

-

Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded. This is typically repeated for several trials over a number of days.

-

Probe Trial: After the acquisition phase, the platform is removed from the pool, and the rat is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

-

Selegiline Administration: In studies evaluating the effect of selegiline on cognitive function, the drug is administered to the animals for a specified period before and/or during the behavioral testing.

Conclusion

The available preclinical evidence suggests that this compound holds promise as a potential anti-aging therapeutic. Its multifaceted mechanism of action, encompassing MAO-B inhibition, catecholaminergic enhancement, neuroprotection, and antioxidant effects, provides a strong rationale for its observed effects on lifespan and healthspan in various animal models. However, the variability in the results of rodent studies highlights the importance of factors such as dosage, timing of intervention, and the specific animal model used. The more consistent positive outcomes in canine studies are encouraging.

For drug development professionals, the signaling pathways modulated by selegiline, particularly the Nrf2 antioxidant response pathway and the Bcl-2 anti-apoptotic pathway, represent key targets for the development of novel geroprotective agents. Further research is warranted to fully elucidate the precise molecular mechanisms underlying selegiline's effects and to translate these promising preclinical findings into effective anti-aging strategies for humans. The detailed experimental protocols provided in this guide offer a foundation for the design and execution of future studies in this important area of research.

References

- 1. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of (-)deprenyl (selegiline) on acetylcholinesterase and Na(+),K(+)-ATPase activities in adult rat whole brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant and antiapoptotic actions of selegiline protect against 3-NP-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The pharmacology of selegiline ((-)deprenyl). New aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Longevity study with low doses of selegiline/(-)-deprenyl and (2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine (BPAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment with L-deprenyl prolongs life in elderly dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selegiline - Longevity Wiki [en.longevitywiki.org]

Investigating the Neurotrophic Effects of Selegiline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Selegiline Hydrochloride, a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), is a well-established therapeutic for Parkinson's disease.[1][2] Beyond its primary mechanism of increasing dopamine availability, a compelling body of evidence reveals that selegiline exerts significant neurotrophic and neuroprotective effects.[2] These actions are largely independent of its MAO-B inhibitory function and involve the upregulation of key neurotrophic factors and the modulation of critical intracellular signaling pathways.[3][4] This technical guide provides an in-depth exploration of these neurotrophic effects, detailing the molecular mechanisms, presenting quantitative data, outlining experimental protocols, and visualizing the involved pathways.

Upregulation of Neurotrophic Factors

Selegiline has been demonstrated to stimulate the synthesis and release of several critical neurotrophic factors that play a pivotal role in neuronal survival, growth, and differentiation.[1][5] These include Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][6] This upregulation is a key component of its neuroprotective profile.[7]

Quantitative Data on Neurotrophic Factor Induction

The following table summarizes the quantitative effects of selegiline and its metabolite, desmethylselegiline, on the synthesis of neurotrophic factors in cultured mouse astrocytes.

| Compound | Concentration | Duration | Neurotrophic Factor | Fold Increase in Medium | Peak Relative mRNA Level (Fold Increase) | Time to Peak mRNA |

| Selegiline | 2 mM | 24 h | NGF | 26.0 | 6.2 | 2 h |

| 2 mM | 24 h | BDNF | 1.7 | 3.4 | 6 h | |

| 2 mM | 24 h | GDNF | 4.2 | 2.7 | 2 h | |

| Desmethylselegiline | 1.68 mM | 24 h | NGF | 4.1 | 2.6 | 2 h |

| 1.68 mM | 24 h | BDNF | 1.7 | 1.7 | 6 h | |

| 1.68 mM | 24 h | GDNF | 2.4 | 1.8 | 2 h | |

| Data sourced from a study on cultured mouse astrocytes.[6] |

Core Signaling Pathways

Selegiline's neurotrophic effects are mediated through the activation of several pro-survival intracellular signaling cascades. The two most prominently implicated pathways are the CREB/BDNF and the PI3K/Akt/mTOR pathways.

CREB/BDNF Signaling Pathway

The cAMP response element-binding protein (CREB) is a crucial transcription factor that, upon phosphorylation (p-CREB), promotes the expression of genes involved in neuronal survival and plasticity, including BDNF.[8] Studies have shown that selegiline can prevent the decline in both total and phosphorylated CREB, leading to an increased output of BDNF.[8][9] This mechanism is vital for its neuroprotective action against neurotoxins like methamphetamine.[8]

Caption: Selegiline-activated CREB/BDNF signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Selegiline has been shown to activate this pathway, which is crucial for its neuroprotective effects against ischemic injury.[10][11] In animal models of global ischemia, selegiline treatment increased the expression levels of PI3K, Akt, and mTOR in the hippocampus, correlating with improved memory and a reduction in neuronal damage.[10][11]

Caption: Selegiline-activated PI3K/Akt/mTOR signaling pathway.

Anti-Apoptotic Mechanisms

Selegiline's neuroprotective capacity is tightly linked to its ability to inhibit apoptosis (programmed cell death). This is achieved through multiple mechanisms, including the regulation of the Bcl-2 family of proteins and a novel interaction with Protein Disulfide Isomerase (PDI).

-

Bcl-2 Family Induction: Selegiline enhances the expression of anti-apoptotic proteins from the Bcl-2 family, which act to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors like cytochrome c.[4]

-

Inhibition of PDI: Recent studies have identified Protein Disulfide Isomerase (PDI) as a novel target of selegiline. In neurodegenerative contexts, PDI can exhibit pro-apoptotic functions. Selegiline covalently binds to PDI, inhibiting its enzymatic activity and preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[12]

Caption: Anti-apoptotic mechanisms of Selegiline.

Experimental Protocols

Reproducible and standardized protocols are essential for investigating the neurotrophic effects of selegiline. Below are methodologies for key experiments.

Protocol: Quantification of BDNF by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of BDNF in biological samples (e.g., serum, cell culture supernatant).

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for BDNF. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Wash the plate. Add prepared standards (recombinant BDNF) and samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for BDNF. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horse Radish Peroxidase) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). Incubate until a color change is observed (typically 15-20 minutes), protected from light.

-

Reaction Stop: Add a stop solution (e.g., 2N H₂SO₄) to each well to terminate the reaction.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the BDNF concentration in the unknown samples.

Protocol: Western Blot for Akt Phosphorylation

This protocol is used to assess the activation of the PI3K/Akt pathway by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt.

-

Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., Rabbit anti-p-Akt Ser473) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with a primary antibody for total Akt, followed by the secondary antibody and detection steps.

-

Analysis: Quantify the band intensity for both p-Akt and total Akt using densitometry software. The level of Akt activation is determined by the ratio of p-Akt to total Akt.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the neurotrophic effects of this compound in a cell culture model.

Caption: Typical workflow for in vitro neurotrophic studies.

Conclusion

The neurotrophic properties of this compound extend well beyond its established role as an MAO-B inhibitor. By upregulating crucial neurotrophic factors such as BDNF, GDNF, and NGF, activating pro-survival signaling pathways like CREB/BDNF and PI3K/Akt, and inhibiting apoptotic mechanisms, selegiline presents a multifaceted profile for neuroprotection.[4][7][8][10] These findings underscore its potential as a disease-modifying agent in neurodegenerative disorders. Further research focusing on these specific neurotrophic mechanisms will be critical in optimizing its therapeutic application and in the development of novel neuroprotective strategies.

References

- 1. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selegiline Differentiates Adult Stem Cells toward Dopaminergic-Like Neurons: A Comparison between Two Cellular Niches of Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of selegiline on neural stem cells differentiation: a possible role for neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selegiline acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Possible involvement of PI3K/AKT/mTOR signaling pathway in the protective effect of selegiline (deprenyl) against memory impairment following ischemia reperfusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

Selegiline Hydrochloride for Alzheimer's Disease: An Early-Stage Research Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Selegiline, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), has been investigated for its neuroprotective potential in Alzheimer's disease (AD). Primarily indicated for Parkinson's disease, its mechanism extends beyond dopamine metabolism, showing promise in preclinical AD models through anti-oxidative, anti-apoptotic, and neuroprotective actions. Early clinical trials suggested modest, short-term cognitive benefits, but subsequent meta-analyses have concluded these effects are not clinically meaningful, tempering initial enthusiasm. This technical guide provides a comprehensive overview of the early-stage research, detailing the core mechanisms, experimental protocols used in preclinical studies, and a summary of quantitative findings from both preclinical and early clinical investigations.

Core Mechanism of Action

Selegiline's primary mechanism is the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is an enzyme located on the outer mitochondrial membrane responsible for breaking down monoaminergic neurotransmitters, particularly dopamine.[2] In the context of Alzheimer's disease, elevated MAO-B activity is observed in the brain, which may contribute to oxidative stress.[1][3]

Beyond MAO-B inhibition, selegiline exhibits a range of neuroprotective properties:

-

Reduction of Oxidative Stress : It up-regulates the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase and reduces the production of oxidative radicals.[4] This helps to mitigate the neuronal damage caused by reactive oxygen species.

-

Anti-Apoptotic Effects : Selegiline has been shown to delay apoptosis (programmed cell death) in neurons by blocking the fall in mitochondrial membrane potential, a key step in the apoptotic cascade.[4]

-

Neurotoxin Protection : Pretreatment with selegiline can protect various types of neurons (dopaminergic, adrenergic, cholinergic) from a range of neurotoxins.[4]

-

Regulation of Amyloid Precursor Protein (APP) : Some studies suggest that selegiline can regulate the cleavage of APP and inhibit the formation of amyloid-beta (Aβ) plaques.[1]

-

Stimulation of Nitric Oxide (NO) Production : Research indicates that selegiline may induce increases in NO production in brain tissue, which can modulate cerebral blood flow and memory.[5][6]

At lower doses (e.g., 10 mg/day), selegiline is selective for MAO-B, but at higher doses, it can also inhibit MAO-A.[2][7] Many of its neuroprotective effects appear to be independent of its MAO-B inhibitory action.[4]

Preclinical Research

Preclinical studies have primarily utilized rodent models where Alzheimer's-like pathology is induced by the intracerebroventricular (ICV) injection of amyloid-beta (Aβ) peptides.[8][9] These studies consistently demonstrate that selegiline can ameliorate cognitive deficits and oxidative stress.

Experimental Protocols

3.1.1 Amyloid-Beta Induced Animal Model of AD

-

Aβ Preparation : Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide is dissolved and incubated to produce neurotoxic amyloid fibrils.[10]

-

Induction : A single unilateral intracerebroventricular (U-ICV) injection of Aβ₁₋₄₂ (e.g., 5 μg) is administered to induce AD-like pathology, including spatial cognitive decline and synaptic plasticity disruption.[9][10] Control groups receive a vehicle injection (e.g., saline).

-

Treatment : Selegiline is administered orally (P.O.) via gavage, typically at a dose of 0.5 mg/kg/day, for a period of 30 consecutive days following Aβ injection.[8][9]

3.1.2 Behavioral and Electrophysiological Assays

-

Morris Water Maze (MWM) : Used to assess spatial learning and memory. Rats are trained to find a hidden platform in a pool of water. Key metrics include the time spent in the target quadrant during a probe trial.[8]

-

Barnes Maze Test (BMT) : An alternative to the MWM for spatial memory. A decrease in the time spent in the target zone on the probe day indicates cognitive decline.[9]

-

Novel Object Recognition (NOR) : Assesses recognition memory based on the animal's innate preference to explore a novel object over a familiar one.[8]

-

Long-Term Potentiation (LTP) : Hippocampal LTP is measured to assess synaptic plasticity. Reductions in the population spike (PS) amplitude and field excitatory postsynaptic potential (fEPSP) slope indicate impaired synaptic function.[9]

3.1.3 Biochemical Assays

-

Oxidative Stress Markers : Plasma levels of malondialdehyde (MDA), a marker of lipid peroxidation, and total thiol group (TTG) content are measured. Increased MDA and decreased TTG indicate oxidative stress.[9] Total Antioxidant Capacity (TAC) and Total Oxidant Status (TOS) are also assessed.[8]

-

MAO-B Activity : Enzyme activity is measured in brain homogenates (e.g., hippocampus, cerebral cortex) to confirm the inhibitory effect of selegiline.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Selegiline reverses aβ₂₅₋₃₅-induced cognitive deficit in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selegiline and neuroprotection [selegiline.com]

- 5. Monoamine oxidase-B inhibitors in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selegiline, nitric oxide, and Alzheimer's disease [selegiline.com]

- 7. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]

- 8. Protective effects of selegiline against amyloid beta-induced anxiety-like behavior and memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selegiline Improves Cognitive Impairment in the Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Chemical Synthesis and Derivatives of Selegiline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Selegiline Hydrochloride, a potent and selective irreversible inhibitor of monoamine oxidase-B (MAO-B), widely used in the management of Parkinson's disease and major depressive disorder. This document details various synthetic methodologies, explores the synthesis and pharmacological activities of its derivatives, and presents relevant signaling pathways and experimental protocols to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Chemical Synthesis of this compound

The synthesis of (R)-(-)-N,α-Dimethyl-N-(2-propynyl)phenethylamine hydrochloride, or this compound, has been approached through several distinct chemical strategies. These methods vary in their starting materials, efficiency, and stereochemical control.

Synthesis from Phenylacetone

A common and well-established route to Selegiline involves a three-step synthesis commencing with phenylacetone and methylamine.[1] This pathway is advantageous due to the commercial availability of the starting materials.

A chemoenzymatic approach offers a highly stereoselective alternative, beginning with the enzymatic reductive amination of phenylacetone and propargylamine.[2] This method utilizes an imine reductase (IRED) to produce the key intermediate, (R)-desmethylselegiline, with high enantiomeric excess.[2] Subsequent reductive amination with formaldehyde yields (R)-selegiline.[2]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-Selegiline [2]

-

Enzymatic Reductive Amination of Phenylacetone: Phenylacetone and propargylamine are reacted in the presence of an engineered imine reductase (IR36-M5 mutant) as a catalyst. This step yields (R)-desmethylselegiline.

-

Reductive Amination of (R)-desmethylselegiline: (R)-desmethylselegiline is dissolved in acetonitrile and cooled to 0°C in an ice-water bath. A 37% formaldehyde solution is added, followed by sodium cyanoborohydride after 5 minutes. The reaction is stirred at room temperature for 20 minutes.

-

Work-up and Purification: The reaction mixture is diluted with 0.1 M potassium hydroxide and extracted with ether. The combined organic phases are dried over Na₂SO₄, filtered, and concentrated under vacuum to yield (R)-selegiline.

Synthesis from (R)-(-)-Deoxyephedrine Hydrochloride (Levomethamphetamine Hydrochloride)

Another prominent synthetic route utilizes (R)-(-)-deoxyephedrine hydrochloride (levomethamphetamine hydrochloride) as the chiral starting material. This method involves the N-alkylation of levomethamphetamine with propargyl bromide.

Experimental Protocol: Synthesis from (R)-(-)-Deoxyephedrine Hydrochloride [3]

-

Liberation of the Free Base: A solution of (R)-(-)-deoxyephedrine hydrochloride in water is treated with a 5N sodium hydroxide solution and extracted with chloroform. The combined organic extracts are dried.

-

N-Propargylation: The dried chloroform extract is added to a stirred mixture of anhydrous potassium carbonate. Propargyl bromide is then added, and the reaction is stirred for 3 hours, maintaining the temperature below 30-35°C.

-

Work-up: Benzene, chloroform, and water are added to the reaction mixture. The organic phase is separated, washed with water, and then extracted with 6-7% hydrochloric acid.

-

Isolation of Selegiline Base: The combined acidic extracts are washed with benzene, made alkaline with concentrated aqueous ammonia, and the resulting oily precipitate is extracted with benzene or toluene. The combined organic phases are washed with water, dried, and evaporated in vacuo.

-

Salt Formation: The residue is dissolved in isopropanol, and hydrogen chloride gas is introduced with stirring and cooling until the pH is approximately 3.

-

Crystallization and Purification: The solution is inoculated and allowed to crystallize. The crystals are collected by suction, washed with isopropanol, and can be recrystallized from hot isopropanol with activated carbon to yield high-purity (R)-(-)-selegiline hydrochloride.[3]

Synthesis from L-Phenylalanine

A synthetic pathway starting from the readily available and inexpensive chiral precursor, L-phenylalanine, has also been developed. This multi-step process avoids the use of controlled substances like ephedrine or methamphetamine.[4] The key steps involve reduction, dehydration cyclization, propynylation, reductive ring-opening, methylation, and finally, salt formation.[4]

Organocatalytic Approach

An enantioselective synthesis of (R)-selegiline can be achieved using proline-catalyzed α-aminooxylation or α-amination of phenylpropanaldehyde as the key chiral-inducing step.[5]

Derivatives of this compound

The core structure of selegiline has been modified to develop derivatives with enhanced or novel pharmacological properties. A significant area of research has focused on creating multi-target agents for neurodegenerative diseases like Alzheimer's disease.

Multi-target Selegiline Derivatives for Alzheimer's Disease

A series of selegiline derivatives have been synthesized that combine MAO-B inhibition with other functionalities, such as antioxidant and metal-chelating properties, which are relevant to the pathology of Alzheimer's disease.[6] These compounds often incorporate moieties capable of interacting with biometals like copper(II), iron(II), and zinc(II), and inhibiting metal-induced amyloid-β aggregation.[6]

Table 1: MAO-B Inhibitory Activity of Selected Selegiline Derivatives

| Compound | MAO-B IC₅₀ (µM) |

| Selegiline | 0.08 |

| Derivative 8a | Submicromolar |

| Data sourced from literature[6] |

Signaling Pathways of Selegiline

Beyond its primary mechanism of MAO-B inhibition, selegiline exhibits neuroprotective effects through the modulation of various intracellular signaling pathways. These neuroprotective functions are often independent of its MAO-inhibitory activity.[7][8]